3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure features:
- 3-position substitution: A 4-methoxyphenyl group, which enhances lipophilicity and may influence receptor binding .
- Core: The triazolopyrimidine core imparts rigidity and π-stacking capabilities, critical for interactions with biological targets like adenosine receptors .
This compound’s molecular formula is C20H19N5OS, with a molecular weight of 377.47 g/mol. Its synthesis typically involves thionation at the 7-position using phosphorus pentasulfide or nucleophilic substitution with thiols .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13(14-6-4-3-5-7-14)26-19-17-18(20-12-21-19)24(23-22-17)15-8-10-16(25-2)11-9-15/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBPGLUBKRABBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under reflux conditions.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with 1-phenylethyl thiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy group and the phenylethylthio group can be substituted under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydro Derivatives: Formed from reduction reactions.
Various Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H17N5OS
- Molecular Weight : 363.4 g/mol
- CAS Number : 863500-75-8
The unique structural features of this compound include the triazole and pyrimidine rings, which contribute to its biological activity. The presence of the methoxyphenyl and phenylethylthio groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research indicates that compounds featuring the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have been synthesized and tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In a study involving the substitution of amide bonds with triazole rings, it was found that these modifications can lead to improved potency against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | U-87 | 41 ± 3 |
| Triazole Derivative | U-87 | 9.6 ± 0.7 |
| Parent Compound | MDA-MB-231 | Not specified |
| Triazole Derivative | MDA-MB-231 | Higher than parent |
Antioxidant Activity
The antioxidant potential of 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has also been explored. Compounds related to this structure demonstrated significant radical scavenging activity in DPPH assays, indicating their potential as antioxidants .
Synthesis Strategies
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : This can be achieved through click chemistry techniques that couple azides with alkynes.
- Pyrimidine Synthesis : Various methods exist for synthesizing pyrimidine derivatives which can be incorporated into the final product.
- Functional Group Modifications : The introduction of methoxy and thio groups enhances biological activity and solubility.
Study on Anticancer Activity
A notable study synthesized several derivatives of the compound and evaluated their effects on cancer cell lines using MTT assays. The results indicated that modifications to the triazole ring structure significantly influenced anticancer potency .
Research on Antioxidant Effects
In another investigation focusing on antioxidant properties, several derivatives were tested for their ability to scavenge free radicals. The findings revealed that some derivatives exhibited antioxidant activities exceeding those of established antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific enzymes. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The compound binds to the active site of LSD1, preventing its interaction with histone substrates and thereby modulating gene expression .
Comparison with Similar Compounds
Structural Analogues with Varying 3- and 7-Position Substituents
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Pharmacokinetics
- 3-Position Modifications :
- 7-Position Modifications :
- (1-Phenylethyl)thio (target compound): Enhances binding to hydrophobic enzyme pockets (e.g., kinases) but may increase CYP450-mediated oxidation .
- Piperazinyl (): Improves water solubility and oral bioavailability via salt formation .
- Thiol/Thione (): Increases reactivity with cysteine residues in enzymes, improving inhibitory potency .
Biological Activity
The compound 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, focusing on its antioxidant and anticancer properties.
Antioxidant Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antioxidant properties. The antioxidant activity of related compounds was evaluated using the DPPH radical scavenging method. For instance, compounds derived from 3-(4-methoxyphenyl)amino exhibited antioxidant capabilities that were approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of This compound has been assessed through various in vitro studies against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The results indicated that this compound exhibits substantial cytotoxicity towards these cancer cell lines.
Case Studies
-
MTT Assay Results
- The MTT assay was employed to evaluate the cell viability of treated cancer cell lines. The IC50 values for this compound were found to be significantly lower than those for standard chemotherapeutic agents like Cisplatin.
- In one study, certain derivatives showed IC50 values of 17.83 μM against MDA-MB-231 cells and 19.73 μM against MCF-7 cells, indicating a potent antiproliferative effect compared to Cisplatin's IC50 of 38.6 μM .
-
Mechanism of Action
- The mechanism by which this compound induces cytotoxicity involves apoptosis and the disruption of cellular proliferation pathways. Further investigations are underway to elucidate specific protein targets and signaling pathways affected by the compound.
Comparative Biological Activity Table
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield | Reference |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | H₂O/EtOH | 81% | |
| Stille Coupling | Pd(PPh₃)₂Cl₂, Bu₃Sn-furyl | DMF | 90% | |
| Oxidative Cyclization | NaOCl | EtOH | 73% |
Basic Question: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₅OS requires exact mass 372.1084).
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., used single-crystal analysis to confirm fused-ring geometry).
Basic Question: How is the compound screened for preliminary biological activity?
Methodological Answer:
Q. Table 2: Representative Biological Data
| Activity Type | Model System | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antiplatelet | Human platelets | 2.5 µM | |
| Anticancer | MCF-7 cells | 15 µM | |
| Antibacterial | E. coli | 32 µg/mL |
Advanced Question: How are structure-activity relationships (SAR) studied for this scaffold?
Methodological Answer:
- Substituent Variation :
- Biological Testing : Correlate substituent changes with activity shifts (e.g., furyl groups in improved antibacterial potency).
Advanced Question: What computational strategies predict target binding modes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with purinergic receptors (e.g., P2Y₁₂ for antiplatelet activity).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).
- QSAR Models : Train on IC₅₀ data to predict bioactivity of novel analogs .
Advanced Question: How can contradictory yield data in literature be resolved?
Methodological Answer:
- Variable Analysis : Test hypotheses via controlled experiments:
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature × solvent interactions).
Advanced Question: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Glycosylation : Introduce acetylated sugar moieties () to shield labile thioether bonds.
- Deuterium Labeling : Replace metabolically vulnerable hydrogens (e.g., benzylic positions) with deuterium .
- Prodrug Design : Mask polar groups (e.g., convert hydroxyls to esters) for enhanced bioavailability.
Advanced Question: What challenges arise in X-ray crystallography of triazolopyrimidines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
